molecular formula C19H22N2O2S B3009416 N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide CAS No. 896297-23-7

N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide

Cat. No.: B3009416
CAS No.: 896297-23-7
M. Wt: 342.46
InChI Key: IHLAKMXRPQODPX-UHFFFAOYSA-N
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Description

N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C19H22N2O2S and its molecular weight is 342.46. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide and related compounds have been studied for their potential in catalytic applications. For instance, the enantioselective copper-catalyzed conjugate addition highlighted the utility of similar compounds in synthesizing γ-methyl-substituted carbonyl compounds, which are key synthons for natural products (Goncalves-Contal, Gremaud, & Alexakis, 2013).

Fluorescence Studies

The solvent effect on the fluorescence quenching of biologically active carboxamide by aniline and carbon tetrachloride in different solvents has been investigated to understand quenching mechanisms, demonstrating the compound's potential in fluorescence studies and its interaction with solvents (Patil et al., 2012).

Material Science

In materials science, the synthesis of naphthalene-amide-bridged Ni(II) complexes explored the effect of carboxylates on the assembly of coordination polymers. These complexes show potential for bifunctional fluorescence responses and contaminant removal, indicating applications in environmental science and sensor technology (Zhao et al., 2020).

Organic Synthesis

The compound and its derivatives have been used in organic synthesis, demonstrating versatility in constructing complex molecules. For example, a new rearrangement of spiro[indane-1,3'-thiophene] and spiro[naphthalene-1,3'-thiophene] derivatives accompanied by the opening of the cycloalkane ring has provided insights into the synthesis of novel organic structures (Bogdanowicz-Szwed, Budzowski, Gil, & Serda, 2010).

Synthesis of Bioactive Molecules

The synthesis of tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties highlights the compound's role in creating bioactive molecules with potential therapeutic applications (Hamdy et al., 2013).

Properties

IUPAC Name

N,4,5-trimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-11-12(2)24-19(16(11)18(23)20-3)21-17(22)15-9-8-13-6-4-5-7-14(13)10-15/h8-10H,4-7H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLAKMXRPQODPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=C(CCCC3)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.